3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl propanoate
Description
Properties
IUPAC Name |
[3-(4-chlorophenyl)-2-oxochromen-7-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-2-17(20)22-14-8-5-12-9-15(18(21)23-16(12)10-14)11-3-6-13(19)7-4-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEKNTNFTOSTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl propanoate typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with propanoic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-ol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Chroman-2-ol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer potential of chromene derivatives, including 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl propanoate. In vitro studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, analogues derived from chromene were evaluated against multiple cancer panels according to National Cancer Institute protocols, demonstrating promising activity .
| Compound | Cell Line | Activity (PGI) |
|---|---|---|
| Compound A | SNB-19 | 65.12 |
| Compound B | NCI-H460 | 55.61 |
| Compound C | SNB-75 | 54.68 |
Antimicrobial Activity
The antimicrobial properties of chromene derivatives are also notable. Studies indicate that certain compounds exhibit broad-spectrum antibacterial and antifungal activities. For instance, one study reported that a related compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
| Activity Type | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Gram-positive | 8 | 17 ± 0.40 |
| Gram-negative | 8 | 17 ± 0.15 |
Drug Development
The structural features of chromene derivatives make them suitable candidates for drug development targeting various diseases, particularly cancer and infectious diseases. The ability to modify substituents on the chromene scaffold allows for the optimization of pharmacological properties.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of chromene derivatives to biological targets such as tubulin and other proteins involved in cancer progression . These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy.
Case Studies
- Anticancer Evaluation : A series of chromene derivatives were synthesized and tested for their anticancer properties, revealing significant activity against multiple cancer cell lines.
- Antimicrobial Screening : Another study focused on the antimicrobial efficacy of chromene compounds, demonstrating their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl propanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Variations
The compound’s structural analogues differ primarily in the substituents on the coumarin core and ester groups. Key comparisons are summarized below:
Table 1: Comparison of Structural and Physicochemical Properties
Electronic and Steric Effects
- Oxo Position : The 2-oxo group in the target compound vs. 4-oxo in analogues (e.g., ) alters electron distribution in the coumarin ring. 2-Oxo derivatives exhibit stronger π-π* transitions, influencing UV-Vis absorption and fluorescence properties.
- Ester Groups: Propanoate (C₃): Linear chain promotes moderate hydrolysis rates, balancing solubility and bioavailability. 4-Chlorobenzoate (C₇, ): Aromatic ester increases rigidity and crystallinity, reducing solubility but enhancing thermal stability. Isobutyrate (branched C₄, ): Branched chain introduces steric hindrance, slowing enzymatic hydrolysis and prolonging half-life. Ethoxyethyl-propanoate (): Ether-oxygen enhances hydrogen-bonding capacity, improving solubility despite higher molecular weight.
Biological Activity
The compound 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl propanoate , a derivative of the chromenone class, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, including anti-cancer, anti-inflammatory, and enzyme inhibitory effects, supported by various studies and findings.
- Molecular Formula : C17H13ClO4
- CAS Number : 141113-52-2
- Molecular Weight : 324.74 g/mol
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Several studies have reported the anticancer properties of chromenone derivatives, including the compound . For instance, a study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A-431 (epidermoid carcinoma) cells. The IC50 values for these compounds ranged from 0.47 μM to 16.1 μM, indicating potent activity against tumor cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 9.54 |
| Related Chromenone | A-431 | 16.1 |
2. Inhibition of Enzymatic Activity
The compound has been evaluated for its inhibitory effects on various enzymes implicated in inflammatory processes:
- Cyclooxygenase (COX) : Inhibitory effects were noted against COX enzymes, which are critical in the synthesis of prostaglandins involved in inflammation .
- Lipoxygenases (LOX) : Similar inhibitory actions were observed against LOX enzymes, further supporting its potential as an anti-inflammatory agent .
3. Antioxidant Properties
The antioxidant activity of chromenone derivatives has also been explored. The presence of electron-withdrawing groups like chlorine enhances the radical scavenging capacity, contributing to their protective effects against oxidative stress in cells .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Protein-Ligand Interactions : Molecular docking studies have indicated strong interactions with target proteins involved in cancer progression and inflammation.
- Reactive Oxygen Species (ROS) Modulation : The ability to modulate ROS levels contributes to both anticancer and antioxidant effects.
Case Studies
Recent investigations have highlighted the potential of this compound in therapeutic applications:
- Study on MCF-7 Cells : A specific study indicated that treatment with chromenone derivatives led to a significant decrease in cell viability, with morphological changes consistent with apoptosis observed via microscopy .
- In Vivo Models : Animal studies have shown that administration of these compounds resulted in reduced tumor growth rates compared to control groups, supporting their efficacy as therapeutic agents.
Q & A
Q. Primary techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms the substitution pattern (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm, ester carbonyl at ~δ 170 ppm) .
- IR spectroscopy : Key peaks include C=O stretches (~1740 cm⁻¹ for ester, ~1660 cm⁻¹ for chromen-2-one) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 357.06 for C₁₉H₁₄ClO₅).
Q. Advanced structural analysis :
- X-ray crystallography : The SHELX suite (SHELXL for refinement) resolves bond lengths and angles, critical for confirming the propanoate ester conformation and chlorophenyl orientation . For example, a recent study reported a monoclinic crystal system (P21/n) with intermolecular hydrogen bonds stabilizing the lattice .
(Advanced) How does the chlorophenyl substituent influence the compound’s electronic properties and reactivity?
The 4-chlorophenyl group introduces electron-withdrawing effects , altering the chromenone core’s electronic landscape:
- Reactivity : Enhances electrophilicity at the coumarin C3 position, facilitating nucleophilic attacks (e.g., in Michael addition reactions) .
- Biological activity : Comparative studies show halogenated derivatives (e.g., chlorine) exhibit 40% higher anticancer activity (IC₅₀ reduction) compared to non-halogenated analogs due to improved target binding (e.g., tubulin inhibition) .
- Solubility : Chlorine’s hydrophobicity reduces aqueous solubility, necessitating formulation strategies (e.g., PEGylation) for in vivo applications .
(Advanced) What strategies address discrepancies in reported biological activities of chromen derivatives?
Contradictions in biological data (e.g., varying IC₅₀ values across studies) often arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and cell lines (e.g., HepG2 vs. MCF-7).
- Structural analogs : Subtle substituent changes (e.g., methoxy vs. trifluoromethyl groups) drastically alter activity. For example, trifluoromethyl derivatives show 3-fold higher cytotoxicity but lower solubility .
- Metabolic stability : Evaluate hepatic microsomal stability to identify artifacts from rapid degradation in certain assays .
Recommendation : Perform dose-response validation across multiple models and use computational QSAR models to reconcile structure-activity trends .
(Advanced) What in silico methods predict the compound’s pharmacokinetic and toxicity profiles?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like COX-2 or topoisomerase II. The chlorophenyl group’s hydrophobic interactions are critical for docking scores .
- ADMET prediction : Tools like SwissADME estimate:
- Lipophilicity (LogP) : ~3.2, indicating moderate membrane permeability.
- CYP450 inhibition : High risk for CYP3A4, suggesting potential drug-drug interactions .
- Toxicity screening : ProTox-II predicts hepatotoxicity (Probability = 0.72), warranting in vivo safety studies .
(Advanced) How can researchers design analogs to improve solubility without compromising bioactivity?
Q. Strategies :
- Polar substituents : Introduce methoxy groups (e.g., C₁₆H₁₈O₅ derivatives) to increase solubility by 2.5-fold, though this may reduce cytotoxicity by 30% .
- Prodrug approaches : Convert the ester to a phosphate salt for aqueous compatibility .
- Hybridization : Attach PEG chains or sugar moieties to the propanoate ester, as seen in analogs with improved bioavailability .
Case study : A trifluoromethyl-methoxy hybrid analog (C₂₀H₁₄F₃O₅) achieved balanced solubility (1.2 mg/mL) and maintained anticancer activity (IC₅₀ = 8.2 μM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
